N-methoxy-N-methylisoxazole-3-carboxamide
Overview
Description
N-methoxy-N-methylisoxazole-3-carboxamide: is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing N-methoxy-N-methylisoxazole-3-carboxamide involves a (3 + 2) cycloaddition reaction. This reaction typically employs nitrile oxides and alkenes or alkynes as starting materials.
Metal-Free Synthesis: An alternative approach involves metal-free synthetic routes, which are more environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-N-methylisoxazole-3-carboxamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: N-methoxy-N-methylisoxazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Isoxazole: The parent compound, which forms the basis for many derivatives.
N-methylisoxazole-3-carboxamide: A similar compound lacking the methoxy group.
N-methoxyisoxazole-3-carboxamide: A similar compound lacking the methyl group.
Uniqueness: N-methoxy-N-methylisoxazole-3-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-methoxy-N-methyl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWMIAJHISOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NOC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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